molecular formula C19H20N4OS2 B4914297 1-(5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea

1-(5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea

Cat. No.: B4914297
M. Wt: 384.5 g/mol
InChI Key: YKXCJKDMFLDNIZ-UHFFFAOYSA-N
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Description

1-(5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.

Preparation Methods

The synthesis of 1-(5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea involves several steps. One common synthetic route starts with the reaction of 3-methylbenzyl chloride with thiourea to form 3-methylbenzylthiourea. This intermediate is then reacted with hydrazine hydrate to form 3-methylbenzylthiosemicarbazide. The cyclization of this intermediate with carbon disulfide in the presence of a base yields the 1,3,4-thiadiazole ring. Finally, the thiadiazole derivative is reacted with 4-methylphenyl isocyanate to form the desired compound .

Chemical Reactions Analysis

1-(5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites. This inhibition leads to the disruption of key signaling pathways involved in cell proliferation and survival, ultimately resulting in cell death .

Comparison with Similar Compounds

1-(5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea can be compared with other thiadiazole derivatives, such as:

Properties

IUPAC Name

1-(4-methylphenyl)-3-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS2/c1-13-6-8-16(9-7-13)20-18(24)21-19-23-22-17(26-19)12-25-11-15-5-3-4-14(2)10-15/h3-10H,11-12H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXCJKDMFLDNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CSCC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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